N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine
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Overview
Description
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine is a complex organic compound that features a perylene core substituted with benzo[b]thiophene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine typically involves a multi-step process. One common method includes the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 2-iodothiophenol with phenylacetylene to form the benzo[b]thiophene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine involves its interaction with various molecular targets. In organic electronics, it acts as a hole-transporting material, facilitating the movement of charge carriers. The compound’s unique structure allows it to form stable charge-transfer complexes, enhancing its performance in electronic devices .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: Similar in structure but with different substituents, leading to variations in electronic properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another hole-transporting material used in OLEDs, but with a different core structure.
Uniqueness
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine is unique due to its combination of a perylene core with benzo[b]thiophene and phenyl groups. This unique structure imparts specific electronic properties, making it highly effective in applications such as organic electronics and bioimaging .
Properties
CAS No. |
922184-82-5 |
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Molecular Formula |
C48H29NS2 |
Molecular Weight |
683.9 g/mol |
IUPAC Name |
N,N-bis[4-(1-benzothiophen-2-yl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C48H29NS2/c1-3-16-43-33(8-1)28-45(50-43)30-18-22-35(23-19-30)49(36-24-20-31(21-25-36)46-29-34-9-2-4-17-44(34)51-46)42-27-26-40-38-13-6-11-32-10-5-12-37(47(32)38)39-14-7-15-41(42)48(39)40/h1-29H |
InChI Key |
JBNHWFFJQCZVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=CC=CC=C6S5)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1 |
Origin of Product |
United States |
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